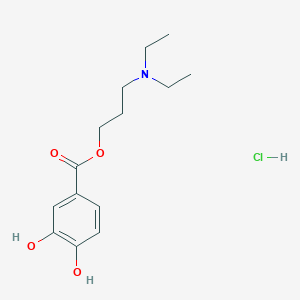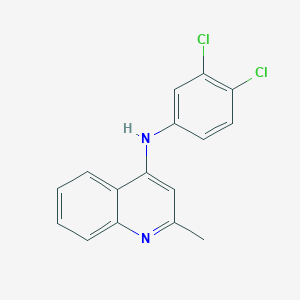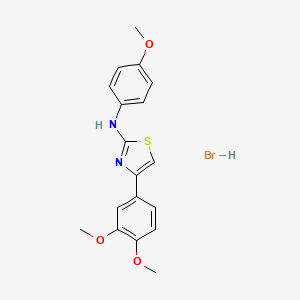![molecular formula C20H19NO4S B4990515 5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4990515.png)
5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a synthetic compound that is widely used in scientific research. This compound belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. TZD has been extensively studied for its therapeutic potential in the treatment of diabetes, cancer, and other diseases.
Wirkmechanismus
The mechanism of action of TZD involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. TZD binds to PPARγ and activates its transcriptional activity, leading to the upregulation of genes involved in glucose uptake, lipid metabolism, and adipogenesis. TZD also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and immune response.
Biochemical and Physiological Effects:
TZD has been shown to have several biochemical and physiological effects, including improved insulin sensitivity, glucose uptake, and lipid metabolism. TZD also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential in the treatment of diabetes, cancer, and other diseases. However, TZD has been associated with several adverse effects, including weight gain, edema, and increased risk of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
TZD has several advantages for lab experiments, including its well-established synthesis method, availability, and low cost. TZD is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, TZD has several limitations, including its potential toxicity and adverse effects, which may limit its use in certain experiments. TZD may also interact with other compounds and affect the results of experiments, which should be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several future directions for TZD research, including the development of novel TZD derivatives with improved therapeutic potential and reduced adverse effects. TZD may also be studied in combination with other compounds to enhance its therapeutic effects and reduce its toxicity. The mechanism of action of TZD may also be further elucidated to better understand its effects on glucose and lipid metabolism, inflammation, and cancer. Additionally, TZD may be studied in animal models and clinical trials to evaluate its safety and efficacy in humans.
Synthesemethoden
TZD can be synthesized by reacting 2-(3,5-dimethylphenoxy)ethylamine with 3-formylsalicylic acid in the presence of a thiazolidinedione derivative. The reaction yields TZD as a yellow solid with a melting point of 210-212°C. The purity of the compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
TZD has been extensively studied for its therapeutic potential in the treatment of diabetes, cancer, and other diseases. In diabetes research, TZD has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. In cancer research, TZD has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. TZD has also been studied for its anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
(5Z)-5-[[3-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-8-14(2)10-17(9-13)25-7-6-24-16-5-3-4-15(11-16)12-18-19(22)21-20(23)26-18/h3-5,8-12H,6-7H2,1-2H3,(H,21,22,23)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNABCRBRLNYCRT-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=O)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCCOC2=CC=CC(=C2)/C=C\3/C(=O)NC(=O)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4990441.png)

![3-[2-(isopropylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4990454.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4990470.png)
![3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4,5-dione 4-[(2-methoxy-5-nitrophenyl)hydrazone]](/img/structure/B4990499.png)
![6-bromo-1,4-dimethyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-4-ium iodide](/img/structure/B4990507.png)
![1-(2-chlorophenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990525.png)
![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4990526.png)
![2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4990531.png)

methyl]phosphonate](/img/structure/B4990552.png)

![1-(2-fluorophenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990562.png)